

cibinetide NF-κB inhibition mechanism

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Compound Focus: Cibinetide

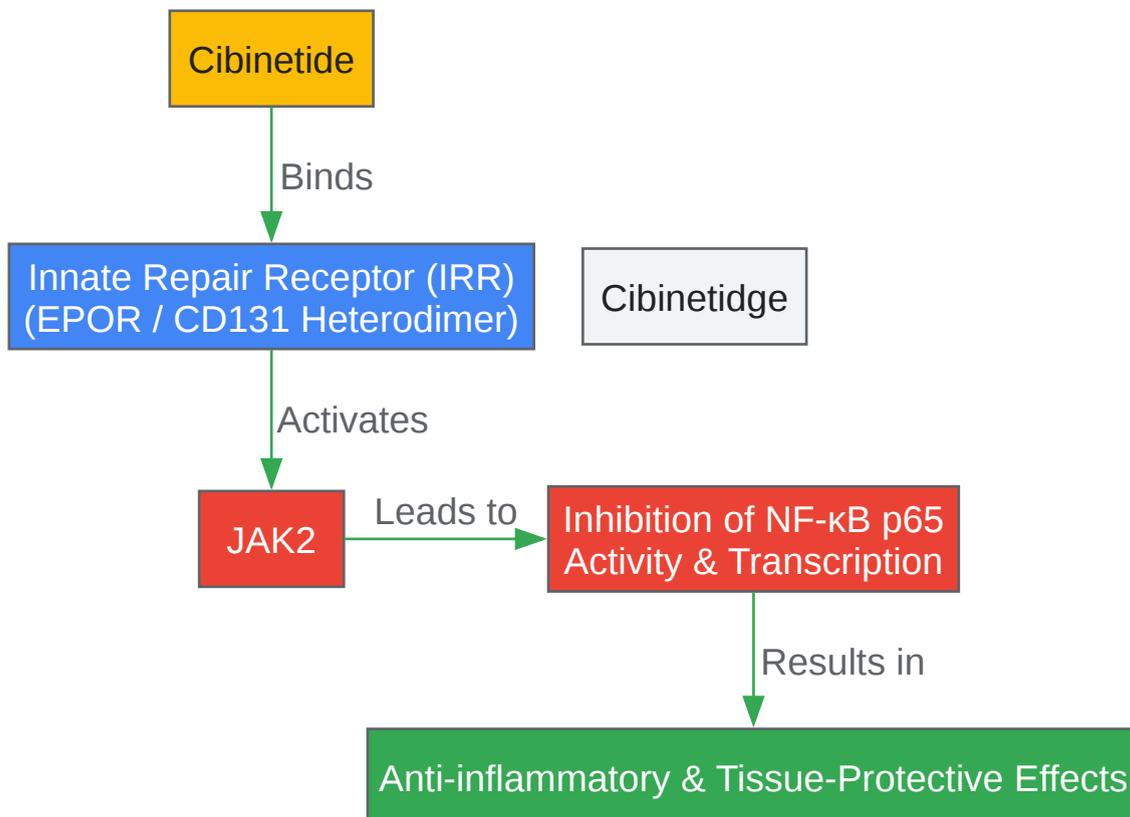
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Detailed Mechanism of Action

The anti-inflammatory effect of **cibinetide** is initiated by its binding to the IRR, which is upregulated on cells under stress or injury [1] [2]. The subsequent signaling events are outlined in the diagram below.



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Cibinetide signaling pathway via the IRR to inhibit NF-κB.

- **Receptor Binding and Specificity:** **Cibinetide** is an 11-amino-acid peptide derived from the helix B surface of erythropoietin (EPO). It is engineered to selectively activate the IRR while having no affinity for the erythropoietin receptor (EPOR) homodimer, thus separating its tissue-protective effects from the hematologic effects of EPO [3] [1] [2].
- **Key Experimental Evidence for NF-κB Inhibition:**
 - **In Macrophages:** Studies on LPS-activated primary macrophages show that **cibinetide's** anti-inflammatory effects are dependent on both CD131 and JAK2 functionality, culminating in the inhibition of NF-κB p65 activity [3].
 - **In Aging Cardiomyocytes:** Chronic **cibinetide** treatment in aged rats significantly reduced levels of both total NF-κB and phosphorylated (active) NF-κB in heart tissue, directly linking its action to the suppression of this pathway [2].
 - **Via SIRT1 Upregulation:** In a model of apical periodontitis, **cibinetide** was shown to upregulate SIRT1, a deacetylase that deacetylates the p65 subunit of NF-κB. This deacetylation inhibits NF-κB's transcriptional activity, leading to reduced levels of inflammatory mediators like IL-1β [4].

Quantitative Data from Key Studies

The following table compiles quantitative findings on the anti-inflammatory and tissue-protective effects of **cibinetide** from various models.

Disease Model	Treatment Regimen	Key Quantitative Outcomes
Experimental Colitis [3] Cibinetide or EPO i.p. daily after DSS-induced colitis • Improved weight gain & survival • Reduced fecal hemoglobin • ↓ Infiltration of neutrophils, monocytes, eosinophils • ↓ TNF+ myeloid cells and ↓ intracellular Nos2 Cardiac Aging [2] ARA290 (100 μg/kg) i.p. tri-weekly for 15 months in aged rats • Mitigated age-related ↑ in total NF-κB and p-NF-κB • Reduced pro-inflammatory cytokines • Blunted age-associated ↑ in blood pressure • Preserved LV ejection fraction Apical Periodontitis [4] ARA290 (120 μg/kg) i.p. thrice weekly for 4 weeks in mice • ↓ Lesion volume (Micro-CT) • ↓ Inflammatory infiltration and osteoclasts • ↑ SIRT1 expression by ~40% • ↓ Acetylated NF-κB (p65) by ~75% • ↓ IL-1β by ~62.5%		

Experimental Protocols for Key Findings

For researchers looking to validate or build upon these findings, here are the core methodologies from pivotal studies.

Protocol 1: NF- κ B Inhibition in Myeloid Cells (Primary Macrophages)

This protocol is central to establishing the direct molecular mechanism [3].

- **Cell Preparation:** Isolate and culture primary macrophages.
- **Activation & Inhibition:** Activate cells with LPS. To demonstrate pathway specificity, use inhibitors of JAK2 functionality.
- **Stimulation:** Treat cells with **cibinetide**.
- **Mechanism Analysis:**
 - **NF- κ B Activity:** Assess p65 binding activity in nuclear extracts using assays like EMSA or a p65 DNA-binding ELISA.
 - **Gene Expression:** Measure mRNA levels of NF- κ B-driven genes (e.g., *TNF*, *IL-6*, *Ccl2*) via RT-qPCR.
 - **Protein Secretion:** Analyze culture supernatants for corresponding cytokines/chemokines via ELISA.

Protocol 2: In Vivo Anti-inflammatory Effect (DSS-Induced Colitis Model)

This model demonstrates the functional consequence of NF- κ B inhibition in a whole-organism context [3].

- **Disease Induction:** Administer 3% dextran sulphate sodium (DSS) in the drinking water of C57BL/6 mice for 7 days.
- **Treatment:** After colitis is established (from day 8 to 14), administer **cibinetide** intraperitoneally daily.
- **Clinical & Histopathological Assessment:**
 - **Clinical Score:** Monitor daily body weight, survival, and fecal hemoglobin content.
 - **Tissue Analysis:** At endpoint, harvest colons for histology (e.g., H&E staining) to score immune cell infiltration and tissue integrity.
- **Immune Cell Profiling:**
 - Isolate lamina propria immune cells.

- Use flow cytometry to quantify infiltrating neutrophils, monocytes, and TNF-positive or Nos2-positive myeloid cells.

Protocol 3: SIRT1/NF- κ B Pathway Modulation (Apical Periodontitis Model)

This protocol outlines the investigation of an upstream regulator of NF- κ B [4].

- **Disease Model:** Induce apical periodontitis in mice by surgically opening the pulp chamber of mandibular first molars for 28 days.
- **Treatment:** Administer **cibinetide** (120 μ g/kg) intraperitoneally three times per week.
- **Outcome Assessment:**
 - **Bone Loss:** Quantify periapical lesion volume using micro-CT.
 - **Histology:** Perform TRAP staining to count osteoclasts and H&E staining for general inflammation.
 - **Molecular Analysis:** Use Western blotting and immunohistochemistry on periapical lesion tissue to measure protein levels of SIRT1, acetylated NF- κ B (p65), and IL-1 β .

Clinical and Preclinical Perspective

- **Safety and Efficacy in Humans:** **Cibinetide** has been evaluated in several human trials. A phase 2 trial in patients with Diabetic Macular Edema (DME) found that a 4 mg/day subcutaneous dose for 12 weeks was safe and well-tolerated, with no serious adverse events or anti-**cibinetide** antibodies detected [5]. Its primary advantage is a safety profile distinct from EPO, as it does not stimulate red blood cell production, thereby avoiding associated risks like thrombosis [1] [2].
- **Therapeutic Potential:** By targeting the IRR and dampening NF- κ B-driven inflammation, **cibinetide** represents a promising therapeutic strategy for a range of conditions characterized by chronic inflammation, including inflammatory bowel disease, sarcoidosis, neuropathies, and age-related tissue deterioration [3] [1] [2].

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